molecular formula C7H8ClN3 B11824796 Pyrazolo[1,5-a]pyridin-2-amine hydrochloride

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride

Cat. No.: B11824796
M. Wt: 169.61 g/mol
InChI Key: CTWOIGJKWATJHN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazole with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is unique due to its specific ring fusion pattern and the presence of an amine group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.

1. Overview of this compound

This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

2. Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridin derivatives as anticancer agents. For instance:

  • Inhibition of Tumor Growth : Compounds derived from pyrazolo[1,5-a]pyridine have shown significant inhibition of cancer cell proliferation in various assays. For example, a derivative demonstrated an IC50 value of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, indicating potent antiproliferative activity without significant toxicity to normal fibroblasts (growth percentage = 80.06%) .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell signaling pathways. For example, pyrazolo[1,5-a]pyridin derivatives have been reported to inhibit MK2, a downstream kinase in the p38 MAPK pathway, which is crucial for TNF-alpha synthesis in inflammatory processes .

3. Antimicrobial Activity

Pyrazolo[1,5-a]pyridin derivatives have also been evaluated for their antimicrobial properties:

  • Antitubercular Activity : Some derivatives have been identified as potential leads against Mycobacterium tuberculosis. High-throughput screening revealed that certain analogs exhibit low cytotoxicity while demonstrating promising activity against Mtb within macrophages . The mechanism does not involve traditional targets like cell wall biosynthesis but may affect metabolic pathways critical for bacterial survival.

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyridin derivatives:

CompoundSubstituentIC50 (nM)Activity
Compound 8a-< 5Trk Inhibitor
Compound 9a-< 10Anticancer
Compound 16a-< 32Antioxidant

This table summarizes key findings from SAR studies that indicate how modifications to the core structure can enhance biological activity.

Case Study 1: Inhibition of Mycobacterial ATP Synthase

Research conducted on pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit mycobacterial ATP synthase effectively. These compounds were shown to bind between specific subunits of the enzyme, leading to a reduction in ATP levels in M. smegmatis assays .

Case Study 2: Anti-inflammatory Properties

Some pyrazolo[1,5-a]pyridine derivatives have been investigated for their anti-inflammatory effects by inhibiting TNF-alpha release in LPS-stimulated models. This suggests potential therapeutic applications in treating autoimmune diseases .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-7-5-6-3-1-2-4-10(6)9-7;/h1-5H,(H2,8,9);1H

InChI Key

CTWOIGJKWATJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)N.Cl

Origin of Product

United States

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